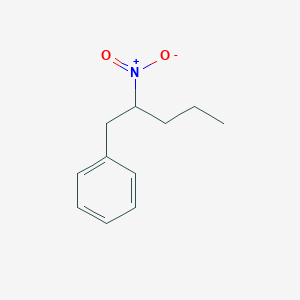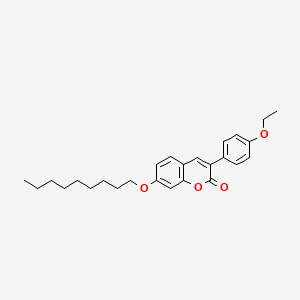
3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Ethoxyphenyl)propanoic acid: Shares a similar ethoxyphenyl group but differs in its overall structure and properties.
N-(4-Ethoxyphenyl)-3-(2-furyl)-2-propenamide: Another compound with an ethoxyphenyl group, used in different research contexts.
Uniqueness
3-(4-Ethoxyphenyl)-7-(nonyloxy)-2H-1-benzopyran-2-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its benzopyran core structure is particularly significant in medicinal chemistry for designing new therapeutic agents.
Propriétés
Numéro CAS |
98458-44-7 |
|---|---|
Formule moléculaire |
C26H32O4 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-7-nonoxychromen-2-one |
InChI |
InChI=1S/C26H32O4/c1-3-5-6-7-8-9-10-17-29-23-16-13-21-18-24(26(27)30-25(21)19-23)20-11-14-22(15-12-20)28-4-2/h11-16,18-19H,3-10,17H2,1-2H3 |
Clé InChI |
AEKQKYNABLEVBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
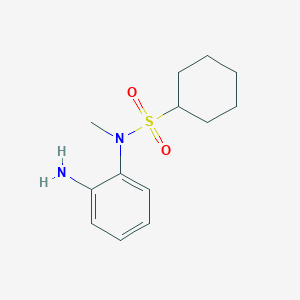
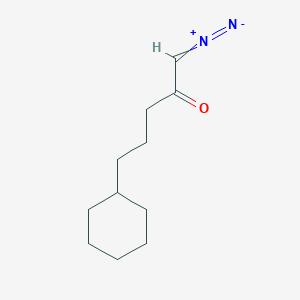
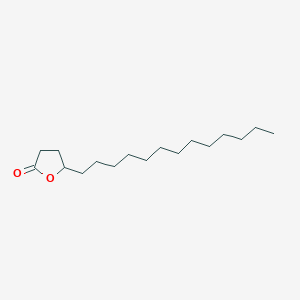
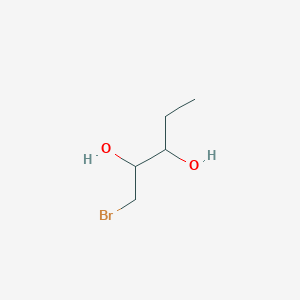
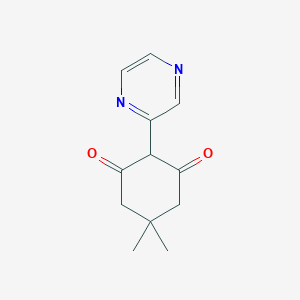
silane](/img/structure/B14328963.png)
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
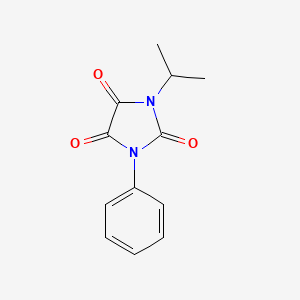

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
